3-(2-Chlorobenzenesulfonyl)propanoic acid
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Overview
Description
3-(2-Chlorobenzenesulfonyl)propanoic acid is an organic compound characterized by the presence of a chlorinated benzene ring, a sulfonyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzenesulfonyl)propanoic acid typically involves multiple steps, starting with the chlorination of benzenesulfonic acid or its derivatives. The general synthetic route can be summarized as follows:
Chlorination: Benzenesulfonic acid is chlorinated using phosphorus oxychloride or chlorosulfuric acid to produce 2-chloro-benzenesulfonyl chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Hydrolysis: The ester or amide derivatives can be hydrolyzed under acidic or basic conditions to regenerate the parent acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride, sulfuric acid
Solvents: Organic solvents such as dichloromethane, toluene
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Scientific Research Applications
3-(2-Chlorobenzenesulfonyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzenesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the propionic acid moiety.
2-Chloro-benzenesulfonic acid: Similar structure but without the propionic acid group.
Propionic acid derivatives: Compounds with similar alkyl chain structures but different aromatic substitutions.
Uniqueness
3-(2-Chlorobenzenesulfonyl)propanoic acid is unique due to the combination of its chlorinated benzene ring, sulfonyl group, and propionic acid moiety
Properties
IUPAC Name |
3-(2-chlorophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMZZSWQNSIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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